3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride
Description
3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a phenoxy group substituted with methyl groups at the 2- and 3-positions of the benzene ring. The compound’s pyrrolidine core (a five-membered saturated ring with one nitrogen atom) is functionalized with a phenoxymethyl group, and it exists as a hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
3-[(2,3-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-4-3-5-13(11(10)2)15-9-12-6-7-14-8-12;/h3-5,12,14H,6-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPXSRICMPBFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride involves the reaction of 2,3-dimethylphenol with pyrrolidine in the presence of a suitable base and solvent . The reaction conditions typically include room temperature and a dry, sealed environment to prevent moisture interference . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Industry: The compound is utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Observations:
- Substituent Position Effects: The position of methyl groups on the phenoxy ring significantly alters molecular interactions. For example, 3,4-dimethylphenoxy (meta/para) in CAS 28491-05-6 may exhibit distinct receptor-binding profiles compared to the ortho/meta substitution in the target compound.
- Core Heterocycle : Piperazine derivatives (HBK series ) exhibit higher basicity due to two nitrogen atoms, whereas pyrrolidine-based compounds (target compound, PF-543 ) may offer better conformational flexibility for target engagement.
Hazard and Stability Profiles
- Irritancy : Multiple pyrrolidine hydrochlorides (e.g., CAS 28491-05-6 , methyl ester derivatives ) are classified as irritants, indicating shared risks for mucosal or dermal exposure.
- Stability: Compounds with ester groups (e.g., methyl (2S,4S)-4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate HCl ) may exhibit pH-dependent hydrolysis, whereas halogenated analogues require careful storage to prevent degradation.
Biological Activity
3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biochemical properties, cellular effects, and the underlying molecular mechanisms through which it exerts its effects.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₀ClNO
- CAS Number : 1220031-76-4
- MDL Number : MFCD13560401
The compound features a pyrrolidine ring substituted with a 2,3-dimethylphenoxy group, which is critical for its biological activity. Its hydrochloride form enhances solubility in biological systems, making it suitable for various applications.
Biochemical Interactions
Research indicates that this compound interacts with several biological targets:
| Interaction Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in neurotransmitter reuptake processes. |
| Receptor Binding | Exhibits affinity for serotonin receptors, influencing mood and behavior. |
| Cellular Signaling | Modulates signaling pathways related to inflammation and cell survival. |
Cellular Effects
The compound has demonstrated significant effects on various cell types:
- Neuroprotective Effects : Studies have shown that it can protect neuronal cells from apoptosis induced by oxidative stress.
- Anti-inflammatory Activity : The compound reduces the levels of pro-inflammatory cytokines in cultured macrophages, suggesting its potential in treating inflammatory diseases.
- Impact on Cell Proliferation : It can alter the proliferation rates of cancer cell lines, indicating possible applications in oncology.
Molecular Mechanisms
The biological activity of this compound is mediated through several mechanisms:
- Inhibition of Reuptake Transporters : It acts as a reuptake inhibitor for neurotransmitters such as serotonin and norepinephrine, which may enhance mood and cognitive functions.
- Modulation of Signaling Pathways : The compound influences pathways such as MAPK and NF-kB, which are crucial for cellular responses to stress and inflammation.
- Gene Expression Alteration : It has been shown to upregulate genes associated with cell survival while downregulating pro-apoptotic factors.
Case Study 1: Neuroprotective Effects
A study involving primary neuronal cultures treated with this compound demonstrated a significant reduction in cell death following exposure to oxidative stress. The compound was found to enhance the expression of neuroprotective proteins such as Bcl-2.
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6) compared to untreated controls. This suggests its potential utility in managing inflammatory conditions.
Research Findings
Recent studies have expanded our understanding of the biological activity of this compound:
- A pharmacological study indicated that at lower concentrations, it exhibits beneficial effects on neuronal survival, while higher doses may lead to cytotoxicity.
- Investigations into its pharmacokinetics suggest favorable absorption and distribution characteristics, enhancing its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
